3-Nitrobenzoic acid

Catalog No.
S580202
CAS No.
121-92-6
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzoic acid

CAS Number

121-92-6

Product Name

3-Nitrobenzoic acid

IUPAC Name

3-nitrobenzoic acid

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)

InChI Key

AFPHTEQTJZKQAQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Solubility

less than 0.1 mg/mL at 64° F (NTP, 1992)
0.02 M
1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone
Very slightly sol in benzene, carbon disulfide, petroleum ether
Soluble in oxygenated and chlorinated solvents
In water, 3,576 mg/L at 25 °C

Synonyms

3-Nitrobenzoic Acid; NSC 9801; m-Carboxynitrobenzene; m-Nitrobenzenecarboxylic Acid

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Environmental Science:

  • Biodegradation Studies: Researchers employ 3-nitrobenzoic acid as a model substrate to investigate the activity of enzymes involved in the degradation of aromatic nitro compounds by microorganisms. This knowledge is crucial for understanding and developing effective strategies for bioremediation of polluted environments containing nitroaromatic pollutants [].
  • Ozone Degradation Studies: 3-Nitrobenzoic acid serves as a model compound in studies exploring the effectiveness of ozone as a potential treatment for degrading various organic pollutants. By examining the degradation pathway and products formed from 3-nitrobenzoic acid after ozone treatment, scientists gain valuable insights into the feasibility of using ozone for environmental remediation [].

Chemistry:

  • Crystallography Studies: The crystal structure of 3-nitrobenzoic acid, along with its interactions with other molecules like pyridine, has been investigated using X-ray diffraction techniques. This information contributes to a deeper understanding of the intermolecular forces and packing arrangements in crystalline materials [].
  • Organic Synthesis: 3-Nitrobenzoic acid acts as a valuable starting material for the synthesis of various organic compounds. Through chemical reactions, it can be transformed into diverse functional groups, expanding the library of available molecules for research purposes [].

Biochemistry:

  • Enzyme Activity Assays: 3-Nitrobenzoic acid serves as a substrate for specific enzymes, such as nitrobenzoate dioxygenase. Researchers utilize this property to develop assays for measuring the activity and substrate specificity of these enzymes, which are crucial for understanding their roles in various biological processes [].

3-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It is classified as an aromatic carboxylic acid, characterized by the presence of both a nitro group and a carboxylic acid group attached to a benzene ring. The nitro group is positioned meta relative to the carboxylic acid group, which is why it is also referred to as m-nitrobenzoic acid. Under standard conditions, it appears as an off-white solid and has a melting point of approximately 143 °C . The compound exhibits significant acidity, with a pKa value of around 3.47, making it about ten times more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group .

Typical of carboxylic acids and aromatic compounds. Its reactivity is influenced by the presence of both functional groups:

  • Electrophilic Aromatic Substitution: The carboxylic acid and nitro groups deactivate the aromatic ring towards electrophilic substitution, favoring meta substitution over ortho or para positions .
  • Reduction Reactions: 3-Nitrobenzoic acid can be reduced to 3-aminobenzoic acid through hydrogenation processes, which involve converting the nitro group into an amino group .
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, although this reaction is less common.

3-Nitrobenzoic acid has been studied for its biological activity, particularly in relation to its potential effects on various biological systems.

  • Toxicity: It exhibits moderate toxicity, with an LD50 (intravenous, mouse) of approximately 640 mg/kg. Exposure can lead to skin and eye irritation and may cause methemoglobinemia .
  • Pharmacological

The synthesis of 3-nitrobenzoic acid can be achieved through several methods:

  • Nitration of Benzoic Acid: This is the most common method, where benzoic acid is nitrated at low temperatures. This process yields 3-nitrobenzoic acid along with minor amounts of 2-nitrobenzoic acid and 4-nitrobenzoic acid as by-products .
  • Nitration of Methyl Benzoate: Another approach involves nitrating methyl benzoate followed by hydrolysis to yield 3-nitrobenzoic acid .
  • Oxidative Cleavage: The oxidative cleavage of 3-nitroacetophenone can also produce 3-nitrobenzoic acid .
  • Oxidation of 3-Nitrobenzaldehyde: This method offers a higher yield and involves oxidizing 3-nitrobenzaldehyde under controlled conditions .

3-Nitrobenzoic acid has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and other pharmaceutical compounds, including bile acids and acetic acids .
  • Dyes and Pigments: The compound is utilized in the preparation of dyes due to its reactive functional groups.
  • Chemical Research: It is employed in studies investigating ozone's role in degradation processes involving nitrobenzoic acids .

Research on interaction studies involving 3-nitrobenzoic acid focuses on its behavior in biological systems and chemical environments:

  • Degradation Studies: Studies have shown that vapor-phase 3-nitrobenzoic acid can degrade in the atmosphere through reactions with hydroxyl radicals, indicating its environmental impact .
  • Reactivity with Other Compounds: Its interactions with strong oxidizers and bases have been noted; it is incompatible with these substances, which could lead to hazardous reactions .

Several compounds are structurally similar to 3-nitrobenzoic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Characteristics
Benzoic AcidC₇H₆O₂Baseline for acidity; lacks nitro group
2-Nitrobenzoic AcidC₇H₆N₂O₄Nitro group at ortho position; different reactivity
4-Nitrobenzoic AcidC₇H₆N₂O₄Nitro group at para position; similar properties
3-Aminobenzoic AcidC₇H₈N₂O₂Derived from reduction; possesses amino group

Uniqueness of 3-Nitrobenzoic Acid:

  • The meta arrangement of the nitro and carboxylic groups distinguishes it from its ortho and para counterparts, affecting its reactivity patterns significantly.
  • Its higher acidity compared to benzoic acid makes it particularly useful in synthetic applications requiring stronger acidic conditions.

Physical Description

M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992)

Color/Form

Monoclinic leaflets or prisms
Yellowish white crystals

XLogP3

1.8

Density

1.494 at 68 °F (NTP, 1992)
1.494

LogP

1.83 (LogP)
log Kow = 1.83

Melting Point

284 to 288 °F (NTP, 1992)
141.0 °C
140-141 °C

UNII

H318ZW7612

Related CAS

827-95-2 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (50.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.71X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

121-92-6

Associated Chemicals

Benzoic acid, 2-nitro;552-16-9

Wikipedia

3-nitrobenzoic acid

Methods of Manufacturing

Nitration of benzoic acid.
3-Nitrobenzoic acid is prepared by nitrating benzoic acid at low temperature. Approximately 20% of the 2-nitro isomer and 1.5% of the 4-nitro isomer are co-produced. The 3-nitrobenzoic acid can be purified by recrystallization of the sodium salt. The oxidation of 3-nitrobenzaldehyde, prepared by the controlled oxidation of benzaldehyde, gives a higher yield.

General Manufacturing Information

Benzoic acid, 3-nitro-: ACTIVE
Derivatives: m-Aminobenzoic acid; m-nitrobenzoyl chloride; Sulphur Red 7

Interactions

AFTER ORAL ADMIN OF 25 MG OF 3-NITROBENZOIC ACID TO RATS, 16% OF DOSE WAS REDUCED; THIS REDUCTION WAS DECREASED BY PRETREATMENT WITH ANTIBIOTICS.

Dates

Modify: 2023-08-15

Molecular Interpretation of the Compaction Performance and Mechanical Properties of Caffeine Cocrystals: A Polymorphic Study

Aditya B Singaraju, Dherya Bahl, Chenguang Wang, Dale C Swenson, Changquan Calvin Sun, Lewis L Stevens
PMID: 31756102   DOI: 10.1021/acs.molpharmaceut.9b00377

Abstract

The 1:1 caffeine (CAF) and 3-nitrobenzoic acid (NBA) cocrystal (CAF:NBA) displays polymorphism. Each polymorph shares the same docking synthon that connects individual CAF and NBA molecules within the asymmetric unit; however, the extended intermolecular interactions are significantly different between the two polymorphic modifications. These alternative interaction topologies translate to distinct structural motifs, mechanical properties, and compaction performance. To assist our molecular interpretation of the structure-mechanics-performance relationships for these cocrystal polymorphs, we combine powder Brillouin light scattering (p-BLS) to determine the mechanical properties with energy frameworks calculations to identify potentially available slip systems that may facilitate plastic deformation. The previously reported Form 1 for CAF:NBA adopts a 2D-layered crystal structure with a conventional 3.4 Å layer-to-layer separation distance. For Form 2, a columnar structure of 1D-tapes is displayed with CAF:NBA dimers running parallel to the (110) crystallographic direction. Consistent with the layered crystal structure, the shear modulus for Form 1 is significantly reduced relative to Form 2, and moreover, our p-BLS spectra for Form 1 clearly display the presence of low-velocity shear modes, which support the expectation of a low-energy slip system available for facile plastic deformation. Our energy frameworks calculations confirm that Form 1 displays a favorable slip system for plastic deformation. Combining our experimental and computational data indicates that the structural organization in Form 1 of CAF:NBA improves the compressibility and plasticity of the material, and from our tabletability studies, each of these contributions confers superior tableting performance to that of Form 1. Overall, mechanical and energy framework data permit a clear interpretation of the functional performance of polymorphic solids. This could serve as a robust screening approach for early pharmaceutical solid form selection and development.


NIR-Remote Selected Activation Gene Expression in Living Cells by Upconverting Microrods

Bin Zheng, Lin Su, Huizhuo Pan, Beibei Hou, Ying Zhang, Fang Zhou, Xiaoli Wu, Xiaoqun Gong, Hanjie Wang, Jin Chang
PMID: 26619378   DOI: 10.1002/adma.201503961

Abstract

An NIR-controlled gene expression system based on upconverting rods (UCRs) is demonstrated. The UCRs can harvest the "biocompatible" NIR light and convert it into local UV light, resulting in cleavage of the photosensitive molecule (4-(hydroxymethyl)-3-nitrobenzoic acid, ONA) and on-demand release of gene carriers, thus realizing target gene expression at high spatial and temporal resolutions.


FT-IR, molecular structure, first order hyperpolarizability, HOMO and LUMO analysis, MEP and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate

C S Chidan Kumar, C Yohannan Panicker, Hoong-Kun Fun, Y Sheena Mary, B Harikumar, S Chandraju, Ching Kheng Quah, Chin Wei Ooi
PMID: 24607470   DOI: 10.1016/j.saa.2014.01.145

Abstract

2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature. The structure of the compound was confirmed by IR and single-crystal X-ray diffraction studies. FT-IR spectrum of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was recorded and analyzed. The crystal structure is also described. The vibrational wavenumbers were computed using HF and DFT methods and are assigned with the help of potential energy distribution method. The first hyperpolarizability and infrared intensities are also reported. The geometrical parameters of the title compound obtained from XRD studies are in agreement with the calculated (DFT) values. The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis. The HOMO and LUMO analysis are used to determine the charge transfer within the molecule. MEP was performed by the DFT method.


Molecular structure, spectroscopic (FT-IR, FT-Raman), NBO and HOMO-LUMO analyses, computation of thermodynamic functions for various temperatures of 2, 6-dichloro-3-nitrobenzoic acid

V Balachandran, G Santhi, V Karpagam, A Lakshmi
PMID: 23562743   DOI: 10.1016/j.saa.2013.03.021

Abstract

The FT-IR and Raman spectra of 2, 6-dichloro-3-nitrobenzoic acid (DCNBA) have been recorded and analyzed. The equilibrium geometry, various bonding and harmonic vibrational wavenumbers have been calculated with the help of density functional theory (DFT/B3LYP/cc-pvdz/6-311++G(d,p)) method. The optimized geometrical parameters obtained by B3LYP/6-311++G(d,p) method show good agreement with experimental X-ray data. Most of the vibrational modes are observed in the expected range. The Mulliken population analysis shows the interactions of C-N-O···H-C and C-O···H-C. The most possible interaction is explained using natural bond orbital (NBO) analysis. The effects of molecular association through O-H···O hydrogen bonding have been described by the single dimer structure. The strengthening and polarization of the C=O bond increases due to the degree of conjugation. HOMO-LUMO energy and the thermodynamic parameters are also evaluated. The thermodynamic functions (heat capacity, internal heat energy, Gibbs energy and entropy) from spectroscopic data by statistical methods were obtained for the range of temperature 100-1000 K.


CdSe quantum dots capped PAMAM dendrimer nanocomposites for sensing nitroaromatic compounds

M Algarra, B B Campos, M S Miranda, Joaquim C G Esteves da Silva
PMID: 21238718   DOI: 10.1016/j.talanta.2010.10.056

Abstract

The detection of nitroaromatic compounds, best known as raw materials in explosives preparations, is important in many fields including environmental science, public security and forensics. CdSe quantum dots capped with PAMAM-G(4) dendrimer were synthetized in water and used for the detection of trace amounts of three nitroaromatic compounds: 4-methoxy-2-nitrophenol (MNP), 2-amine-5-chloro-1,3-dinitrobenzene (ACNB) and 3-methoxy-4-nitrobenzoic acid (MNB). To increase the apparent water solubility of these compounds α-cyclodextrin (α-CD) was used to promote the formation of inclusion complexes. The studied nitroaromatic compounds (plus α-CD) significantly quenched the fluorescence intensity of the nanocomposite with linear Stern-Volmer plots. The Stern-Volmer constants (standard deviation in parenthesis) were: MNB, K(SV)=65(5)×10(4) M(-1); ACNB, K(SV)=19(2)×10(4) M(-1); and, MNP, K(SV)=33(1)×10(2) M(-1). These constants suggest the formation of a ground state complex between the nitroaromatric compounds and the sensor which confers a relatively high analytical sensitivity. The detection sensibilities are about 0.01 mg L(-1) for MNB and ACNB and about 0.1 mg L(-1) for MNP. No interferences or small interferences are observed for trinitrotoluene [K(SV)=10(2)×10(2)×M(-1)], 2,4-dinitrotoluene [K(SV)=20(3)×10 M(-1)], 2,6-dinitrotoluene [K(SV)=11(4)×10 M(-1)] and nitrobenzene [K(SV)=2(1)×10(3)×M(-1)].


Influence of alkaline earth metals on molecular structure of 3-nitrobenzoic acid in comparison with alkali metals effect

M Samsonowicz, E Regulska, W Lewandowski
PMID: 21862395   DOI: 10.1016/j.saa.2011.07.041

Abstract

The influence of beryllium, magnesium, calcium, strontium and barium cations on the electronic system of 3-nitrobenzoic acid was studied in comparison with studied earlier alkali metal ions. The vibrational FT-IR (in KBr and ATR techniques) and (1)H and (13)C NMR spectra were recorded for 3-nitrobenzoic acid and its salts. Characteristic shifts in IR and NMR spectra along 3-nitrobenzoates of divalent metal series Mg→Ba were compared with series of univalent metal Li→Cs salts. Good correlations between the wavenumbers of the vibrational bands in the IR spectra for 3-nitrobenzoates and ionic potential, electronegativity, inverse of atomic mass, atomic radius and ionization energy of metals were found for alkaline earth metals as well as for alkali metals. The density functional (DFT) hybrid method B3LYP with two basis sets: 6-311++G** and LANL2DZ were used to calculate optimized geometrical structures of studied compounds. The theoretical wavenumbers and intensities of IR spectra as well as chemical shifts in NMR spectra were obtained. Geometric aromaticity indices, atomic charges, dipole moments and energies were also calculated. The calculated parameters were compared to experimental characteristic of studied compounds.


Relative Growth Rates of Bean and Oat Plants Containing Known Amounts of a Labeled Plant-Growth Regulator (2-Iodo131-3-Nitrobenzoic Acid)

J W Mitchell, J W Wood, W C Wolfe, G W Irving Jr
PMID: 17750562   DOI: 10.1126/science.106.2756.395

Abstract




Direct generation of acyclic polypropionate stereopolyads via double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols: beyond stepwise carbonyl addition in polyketide construction

Xin Gao, Hoon Han, Michael J Krische
PMID: 21739988   DOI: 10.1021/ja204570w

Abstract

Under the conditions of transfer hydrogenation employing the cyclometalated iridium catalyst (R)-I derived from [Ir(cod)Cl](2), allyl acetate, 4-cyano-3-nitrobenzoic acid, and the chiral phosphine ligand (R)-SEGPHOS, α-methylallyl acetate engages 1,3-propanediol (1a) and 2-methyl-1,3-propanediol (1b) in double carbonyl crotylation from the alcohol oxidation level to deliver the C(2)-symmetric and pseudo-C(2)-symmetric stereopolyads 2a and 3a, respectively, with exceptional control of anti-diastereoselectivity and enantioselectivity. Notably, the polypropionate stereopentad 3a is formed predominantly as 1 of 16 possible stereoisomers. Desymmetrization of 3a is readily achieved upon iodoetherification to form pyran 4. The direct generation of 3a enables a dramatically simplified approach to previously prepared polypropionate substructures, as demonstrated by the synthesis of C19-C27 of rifamycin S (eight steps, originally prepared in 26 steps) and C19-C25 of scytophycin C (eight steps, originally prepared in 15 steps). The present transfer hydrogenation protocol represents an alternative to chiral auxiliaries, chiral reagents, and premetalated nucleophiles in polyketide construction.


Mitochondrial-dependent apoptosis in Huntington's disease human cybrids

Ildete L Ferreira, Maria V Nascimento, Márcio Ribeiro, Sandra Almeida, Sandra M Cardoso, Manuela Grazina, João Pratas, Maria João Santos, Cristina Januário, Catarina R Oliveira, A Cristina Rego
PMID: 20079354   DOI: 10.1016/j.expneurol.2010.01.002

Abstract

We investigated the involvement of mitochondrial-dependent apoptosis in Huntington's disease (HD) vs. control (CTR) cybrids, obtained from the fusion of human platelets with mitochondrial DNA-depleted NT2 cells, and further exposed to 3-nitropropionic acid (3-NP) or staurosporine (STS). Untreated HD cybrids did not exhibit significant modifications in the activity of mitochondrial respiratory chain complexes I-IV or in mtDNA sequence variations suggestive of a primary role in mitochondrial susceptibility in the subpopulation of HD carriers studied. However, a slight decrease in mitochondrial membrane potential and increased formation of intracellular hydroperoxides was observed in HD cybrids under basal conditions. Furthermore, apoptotic nuclei morphology and a moderate increase in caspase-3 activation, as well as increased levels of superoxide ions and hydroperoxides were observed in HD cybrids upon 3-NP or STS treatment. 3-NP-evoked apoptosis in HD cybrids involved cytochrome c and AIF release from mitochondria, which was associated with mitochondrial Bax translocation. CTR cybrids subjected to 3-NP showed increased mitochondrial Bax and Bim levels and the release of AIF, but not cytochrome c, suggesting a different mode of cell death, linked to the loss of membrane integrity. Additionally, increased mitochondrial Bim and Bak levels, and a slight release of cytochrome c in untreated HD cybrids may help to explain their moderate susceptibility to mitochondrial-dependent apoptosis.


Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII

Ylenia Cau, Daniela Vullo, Mattia Mori, Elena Dreassi, Claudiu T Supuran, Maurizio Botta
PMID: 29271882   DOI: 10.3390/molecules23010017

Abstract

Selective inhibition of tumor-associated carbonic anhydrase (CA; EC 4.2.1.1) isoforms IX and XII is a crucial prerequisite to develop successful anticancer therapeutics. Herein, we confirmed the efficacy of the 3-nitrobenzoic acid substructure in the design of potent and selective carboxylic acid derivatives as CAs inhibitors. Compound
emerged as the most potent inhibitor of the tumor-associated hCA IX and XII (
= 16 and 82.1 nM, respectively) with a significant selectivity with respect to the wide spread hCA II. Other 3-nitrobenzoic acid derivatives showed a peculiar CA inhibition profile with a notable potency towards hCA IX.


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